Diethylaluminum chloride is an organoaluminum compound with the chemical formula . Often represented as , it exists primarily as a dimer, . This compound is colorless and waxy in appearance and is typically handled as a solution in hydrocarbon solvents due to its high reactivity, including being pyrophoric. Diethylaluminum chloride serves as a precursor for Ziegler-Natta catalysts, which are essential in the production of polyolefins, and acts as a Lewis acid in various organic synthesis reactions .
While diethylaluminum chloride is primarily utilized in industrial applications, its biological activity is limited. It is known to be highly reactive and can cause severe burns upon contact with skin. The compound releases hydrogen chloride gas when decomposed, which poses additional toxicity risks. Therefore, it is crucial to handle this compound with appropriate safety measures to avoid exposure .
Diethylaluminum chloride can be synthesized through several methods:
Diethylaluminum chloride has several important applications:
Interaction studies involving diethylaluminum chloride focus on its reactivity with various substrates and its role in catalysis. For instance, it has been investigated for its ability to promote reactions involving azetidines, showcasing its versatility in organic synthesis. Additionally, studies have highlighted its interactions with other transition metal complexes to enhance catalytic efficiency in polymerization reactions .
Several compounds exhibit similarities to diethylaluminum chloride, particularly within the organoaluminium family. Here are some notable examples:
| Compound | Formula | Unique Features |
|---|---|---|
| Triethylaluminum | Contains three ethyl groups; more reactive than diethylaluminum chloride. | |
| Ethylaluminum sesquichloride | Acts as a precursor for diethylaluminum chloride; less stable. | |
| Trimethylaluminum | Contains only methyl groups; exhibits different reactivity patterns due to sterics. | |
| Methylaluminoxane | Varies (complex) | Used in similar catalytic processes but has distinct properties due to its structure. |
Diethylaluminum chloride's unique dimeric structure and its role as both a Lewis acid and a polymerization catalyst distinguish it from these similar compounds. Its specific reactivity patterns make it particularly valuable in industrial applications related to polymer chemistry and organic synthesis .
Diethylaluminum chloride exhibits a distinct structural arrangement that fundamentally differs from the monomeric formula commonly represented as (C₂H₅)₂AlCl. The compound exists predominantly as a dimeric species with the formula [(C₂H₅)₂AlCl]₂ under ambient conditions [1] [2]. This dimerization behavior is characteristic of organoaluminum compounds containing halide substituents, where the halogen atoms preferentially occupy bridging positions rather than terminal sites [1].
The dimeric structure features two aluminum centers connected through bridging chloride ligands, forming a four-membered Al₂Cl₂ ring core [1]. Each aluminum atom adopts a tetrahedral coordination geometry, following the octet rule through coordination to two terminal ethyl groups and two bridging chloride atoms [1]. This tetrahedral arrangement is consistent with the sp³ hybridization expected for aluminum(III) centers in organoaluminum compounds [1].
Recent computational studies using coupled cluster theory (CCSD(T)) and density functional theory methods have provided detailed insights into the dimerization equilibrium of diethylaluminum chloride [2]. Under typical atomic layer deposition conditions (10⁻⁴ to 10⁻² bar pressure range), the compound exhibits a dissociated dimer fraction ranging from 19% to 33%, indicating a dynamic equilibrium between monomeric and dimeric forms [2]. The dimerization behavior is highly temperature and pressure dependent, with higher temperatures and lower pressures favoring the monomeric form [2].
The preference for halide bridging over alkyl bridging distinguishes diethylaluminum chloride from purely alkyl aluminum compounds such as triethylaluminum, which features bridging ethyl groups [1]. This structural difference arises from the stronger Lewis acidity of the aluminum center when bonded to electronegative chlorine atoms, promoting the formation of coordinate bonds with neighboring chloride ligands [1].
Infrared spectroscopic analysis of diethylaluminum chloride reveals characteristic vibrational modes that provide insight into its molecular structure and bonding characteristics [3]. The carbon-hydrogen stretching regions show distinctive peaks at 2960 cm⁻¹ and 2901 cm⁻¹, corresponding to asymmetric and symmetric C-H stretching vibrations of the ethyl groups, respectively [3]. These frequencies are consistent with the presence of ethyl substituents bonded to an electron-deficient aluminum center [3].
The methyl bending region exhibits peaks at approximately 1254 cm⁻¹ and a complex feature at 1207 cm⁻¹ consisting of two closely spaced peaks separated by approximately 5 cm⁻¹ [3]. This splitting pattern is characteristic of the dimeric structure and reflects coupling between adjacent methyl groups in the dimer [3]. The aluminum-carbon stretching vibrations appear in the lower frequency region around 550-600 cm⁻¹, though these assignments require careful interpretation due to potential coupling with other vibrational modes [3].
Nuclear magnetic resonance studies of diethylaluminum chloride provide valuable information about the dynamic behavior and electronic environment of the organic substituents [4]. The ¹H NMR spectrum shows characteristic signals for the ethyl groups, with the methyl protons appearing as a triplet at 1.05-1.11 ppm and the methylene protons appearing as a quartet at higher field [4]. The chemical shift values reflect the electron-withdrawing effect of the aluminum center on the adjacent carbon atoms [4].
¹³C NMR spectroscopy reveals the methylene carbon signal at approximately 19.8 ppm as a broad singlet [4]. The broadening of this signal is attributed to rapid exchange processes associated with the dynamic equilibrium between monomeric and dimeric forms, as well as potential quadrupolar relaxation effects from the aluminum nucleus [4]. The observation of averaged signals in solution-state NMR indicates that the dimerization-dissociation process occurs on a timescale faster than the NMR measurement [4].
Crystallographic studies of related organoaluminum compounds and aluminum chloride dimers provide structural parameters that can be applied to understanding diethylaluminum chloride geometry [5] [6]. The aluminum-chlorine bond lengths in dimeric aluminum chloride structures show distinct differences between bridging and terminal positions, with bridging Al-Cl bonds measuring approximately 2.240 Å and terminal Al-Cl bonds measuring 2.040 Å [5] [6].
The bond angle data from aluminum chloride dimers indicates that the chlorine-aluminum-chlorine angles within the Al₂Cl₂ ring core are approximately 87°, while the terminal chlorine-aluminum-chlorine angles are approximately 122° [6]. These geometric parameters reflect the constraints imposed by the four-membered ring structure and the tetrahedral coordination preference of the aluminum centers [6].
Comprehensive computational studies using density functional theory methods, particularly the PBE-D3 functional with dispersion corrections, have provided detailed insights into the electronic structure of diethylaluminum chloride [2] [8]. These calculations confirm the tetrahedral coordination geometry around each aluminum center and reveal the electronic factors governing the dimerization behavior [2].
The computational analysis indicates that the dimerization energy of diethylaluminum chloride is significantly influenced by the electronic properties of the constituent atoms [2]. The presence of chlorine atoms with their higher electronegativity compared to carbon creates a more electron-deficient aluminum center, which promotes the formation of bridging interactions with neighboring chloride ligands [2].
Natural bond orbital analysis reveals that the aluminum-carbon bonds in diethylaluminum chloride possess predominantly σ-character, with minimal π-contribution [2]. The Al-C bonds show typical covalent character, while the Al-Cl bonds exhibit more ionic character due to the electronegativity difference between aluminum and chlorine [2]. The bridging Al-Cl bonds display characteristics of three-center, four-electron bonding, which is characteristic of electron-deficient systems [2].
High-level coupled cluster theory calculations (CCSD(T)) have been employed to accurately determine the thermodynamic parameters governing the monomer-dimer equilibrium [2]. These calculations provide reliable estimates of the dimerization energy and entropy changes associated with the formation of the dimeric structure [2].
The CCSD(T) calculations predict that diethylaluminum chloride forms stable dimers under ambient conditions, with the dimerization being thermodynamically favorable [2]. The calculations account for both electronic and thermal contributions to the free energy of dimerization, providing a comprehensive picture of the factors controlling the equilibrium position [2].
Temperature-dependent studies using these computational methods reveal that the equilibrium shifts toward the monomeric form at elevated temperatures, consistent with experimental observations [2]. The calculated thermodynamic parameters allow for the prediction of dimer dissociation fractions under various temperature and pressure conditions relevant to industrial applications [2].
Molecular orbital calculations provide insights into the electronic structure and bonding patterns within the diethylaluminum chloride dimer [2]. The highest occupied molecular orbitals (HOMO) are primarily localized on the chlorine atoms, reflecting their role as electron donors in the bridging interactions [2]. The lowest unoccupied molecular orbitals (LUMO) show significant aluminum character, consistent with the Lewis acidic nature of the aluminum centers [2].
The frontier molecular orbital analysis reveals that the HOMO-LUMO gap in diethylaluminum chloride is influenced by the presence of both alkyl and halide substituents [2]. This electronic structure contributes to the compound's reactivity patterns and its effectiveness as a Lewis acid catalyst in various organic transformations [2].
The structural characteristics of diethylaluminum chloride can be understood through comparison with related organoaluminum compounds, particularly trimethylaluminum, triethylaluminum, and other mixed alkyl-halide aluminum species [9] [10]. Unlike trimethylaluminum and triethylaluminum, which feature bridging alkyl groups in their dimeric structures, diethylaluminum chloride exhibits exclusive halide bridging [1] [10].
This fundamental difference in bridging preferences arises from the stronger Lewis acidity of aluminum centers bearing halide substituents compared to those bearing only alkyl groups [9]. The electronegative chlorine atoms withdraw electron density from the aluminum center, increasing its Lewis acidity and promoting coordination interactions with neighboring chloride ligands [9].
Experimental studies comparing the reactivity of trimethylaluminum, triethylaluminum, and diethylaluminum chloride with silica surfaces demonstrate that the halide-containing compound exhibits different reaction patterns [9]. The preferential cleavage of Al-C bonds over Al-Cl bonds in surface reactions reflects the relative bond strengths and the stability of the resulting surface species [9].
The electronic structures of diethylaluminum chloride and its purely alkyl counterparts show significant differences that manifest in their chemical behavior [10]. The presence of chlorine substituents creates a more electron-deficient aluminum center, which enhances the Lewis acidity and alters the reactivity patterns compared to trialkylaluminum compounds [10].
Computational studies reveal that the aluminum-carbon bonds in diethylaluminum chloride are more polarized than those in triethylaluminum, reflecting the influence of the electronegative chlorine substituent [2]. This polarization affects the stability of the Al-C bonds and influences the compound's thermal decomposition pathways [2].
The dimerization energies of organoaluminum compounds show a clear trend related to the nature of the substituents [2]. Compounds containing halide substituents, such as diethylaluminum chloride, exhibit stronger dimerization interactions compared to purely alkyl species due to the enhanced Lewis acidity of the aluminum centers [2].
Comparative reactivity studies demonstrate that diethylaluminum chloride exhibits distinct catalytic properties compared to trimethylaluminum and triethylaluminum [9]. In Ziegler-Natta polymerization systems, the presence of chloride substituents influences the activation of transition metal catalysts and affects the polymer properties [9].
The Lewis acidity scale places diethylaluminum chloride intermediate between purely alkyl aluminum compounds and more highly halogenated species such as ethylaluminum dichloride [9]. This intermediate Lewis acidity makes diethylaluminum chloride particularly useful in applications requiring controlled reactivity, such as in atomic layer deposition processes [2].
Surface modification studies reveal that diethylaluminum chloride reacts with hydroxylated surfaces through preferential Al-C bond cleavage, leading to the formation of surface-bound aluminum species with retained chloride ligands [9]. This reactivity pattern differs from that of trialkylaluminum compounds, which typically undergo Al-C bond cleavage with simultaneous alkyl group transfer [9].
Flammable;Corrosive